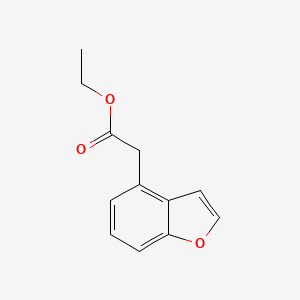

Ethyl 2-(1-benzofuran-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(1-benzofuran-4-yl)acetate is a chemical compound with the molecular formula C12H12O3 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of benzofuran derivatives has been performed in various studies . For instance, substituted benzofurans were synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis

The molecular structure of Ethyl 2-(1-benzofuran-4-yl)acetate has been confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR .Chemical Reactions Analysis

Benzofuran compounds have been used to synthesize many derivatives . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Ethyl 2-(1-benzofuran-4-yl)acetate may be investigated for its potential to inhibit cancer cell growth. Studies on similar benzofuran compounds have shown significant inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s efficacy could be evaluated through in vitro assays to determine its cytotoxicity against these cancer cells.

Antibacterial Properties

The antibacterial activity of benzofuran derivatives is another area of interest. Ethyl 2-(1-benzofuran-4-yl)acetate could be synthesized and tested against a range of bacterial strains to assess its effectiveness as an antibacterial agent. This could lead to the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Antioxidant Effects

Benzofuran compounds are known to exhibit antioxidant properties. Scientific research could explore the antioxidant capacity of Ethyl 2-(1-benzofuran-4-yl)acetate, potentially contributing to the prevention of oxidative stress-related diseases. This application could extend to the food industry as well, where antioxidants are crucial for preserving food quality .

Antiviral Applications

The antiviral activity of benzofuran derivatives makes them candidates for the development of new antiviral drugs. Ethyl 2-(1-benzofuran-4-yl)acetate could be studied for its efficacy against viruses such as the hepatitis C virus, which has been a target for similar compounds in the past .

Synthesis of Complex Benzofuran Derivatives

The compound could serve as a precursor in the synthesis of more complex benzofuran derivatives. These derivatives could have a variety of applications, including the development of new pharmaceuticals with improved pharmacological profiles .

Drug Development and Lead Compound Identification

Ethyl 2-(1-benzofuran-4-yl)acetate could be used as a lead compound in drug development. Its benzofuran core is a common structural unit in many biologically active natural medicines and synthetic chemical raw materials. Research could focus on modifying the compound to enhance its biological activity and reduce side effects .

Future Directions

Mechanism of Action

Target of Action

Ethyl 2-(1-benzofuran-4-yl)acetate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the proteins or enzymes involved in these biological processes .

Mode of Action

For instance, some benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy . This interaction results in changes in heart rhythm, making these compounds potentially useful in treating certain heart conditions .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways. For example, some compounds have been shown to inhibit the production of pro-inflammatory cytokines, thereby participating in the treatment of inflammation . Other benzofuran compounds have demonstrated anti-cancer activity against the human ovarian cancer cell line A2780 .

Result of Action

The result of the action of Ethyl 2-(1-benzofuran-4-yl)acetate would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of sodium ion influx in heart cells, it could potentially help regulate heart rhythm and treat certain heart conditions . If it affects the production of pro-inflammatory cytokines, it could potentially have anti-inflammatory effects .

properties

IUPAC Name |

ethyl 2-(1-benzofuran-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-14-12(13)8-9-4-3-5-11-10(9)6-7-15-11/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHUIGZIFRCAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C=COC2=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1-benzofuran-4-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2885096.png)

![4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B2885097.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2885099.png)

![8-((4-Nitrophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2885100.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2885103.png)

![9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2885104.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole](/img/structure/B2885107.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2885110.png)

![N-(1,3-benzodioxol-5-yl)-4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2885112.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2885113.png)